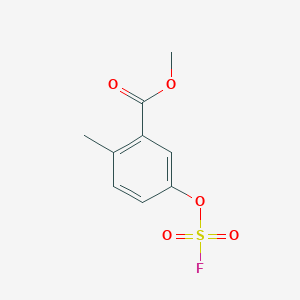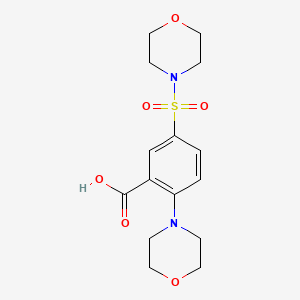
2-Morpholin-4-yl-5-(morpholin-4-ylsulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholin-4-yl-5-(morpholin-4-ylsulfonyl)benzoic acid is a chemical compound with the CAS Number: 796106-55-3 . It has a molecular weight of 356.4 and is a powder at room temperature . This compound has potential applications in fields like pharmaceuticals, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2O6S/c18-15(19)13-11-12(24(20,21)17-5-9-23-10-6-17)1-2-14(13)16-3-7-22-8-4-16/h1-2,11H,3-10H2,(H,18,19) . This indicates that the compound contains 15 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Cyclic Heterotetrameric and Low-dimensional Hydrogen-bonded Polymeric Structures
Morpholinium cations, related to the morpholine structure of interest, have been utilized in the formation of inorganic and organic salts, particularly in metal complex stabilization. Research has explored the influence of substituent groups on the aromatic rings of benzoic acids on secondary structure generation. These studies have led to the discovery of various hydrogen-bonded crystal structures, demonstrating the potential of morpholinium salts in creating diverse molecular architectures with applications in materials science and crystal engineering (Smith & Lynch, 2016).
Synthesis of Biodegradable Polyesteramides
Morpholine-2,5-dione derivatives have been synthesized for the creation of polyesteramides with pendant functional groups, revealing their potential in the development of new materials with specific biological, chemical, or physical properties. These compounds have applications in biomedical engineering, such as in the design of biodegradable polymers for medical implants or drug delivery systems (Veld, Dijkstra, & Feijen, 1992).
Electrochemical Synthesis
The electrochemical oxidation of morpholine-related structures in the presence of arenesulfinic acids has been investigated for the synthesis of biologically significant compounds. This green, one-pot procedure showcases the role of morpholine derivatives in facilitating electrochemical reactions, which can be applied in the synthesis of pharmaceuticals and agrochemicals (Nematollahi & Esmaili, 2010).
Antimicrobial Agents
Research on morpholine derivatives has also led to the development of novel compounds with potential antibacterial activity. These studies contribute to the ongoing search for new antimicrobial agents to combat resistant bacterial strains, underscoring the significance of morpholine structures in medicinal chemistry and pharmacology (Aziz‐ur‐Rehman et al., 2015).
Corrosion Inhibition
Morpholine-based compounds have been investigated for their corrosion inhibition properties, providing insights into their potential application in protecting metals from corrosion. This research is crucial for industries such as oil and gas, where corrosion can lead to significant economic losses and safety hazards (Rbaa et al., 2020).
Safety And Hazards
This compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-morpholin-4-yl-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c18-15(19)13-11-12(24(20,21)17-5-9-23-10-6-17)1-2-14(13)16-3-7-22-8-4-16/h1-2,11H,3-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGGGTAUHVTAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-5-(morpholin-4-ylsulfonyl)benzoic acid | |
CAS RN |
796106-55-3 |
Source


|
| Record name | 2-(morpholin-4-yl)-5-(morpholine-4-sulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753916.png)

![Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2753918.png)
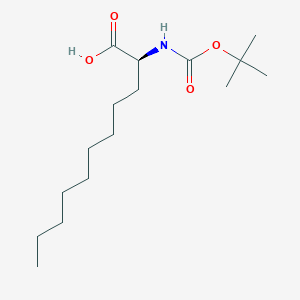
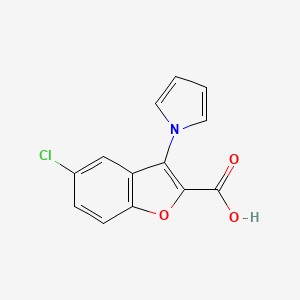
![4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2753922.png)
![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2753924.png)
![3-ethyl-N-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2753926.png)
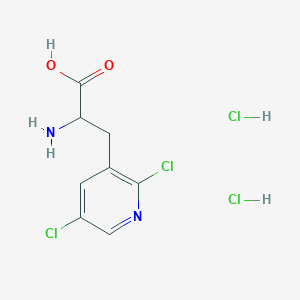
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate](/img/structure/B2753930.png)
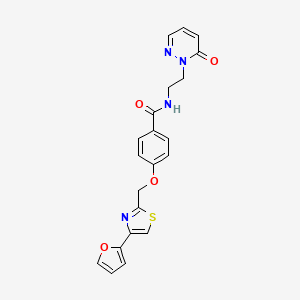
![(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2753932.png)
